MFCD06640583
Description
Typically, such identifiers correspond to compounds cataloged in chemical databases, characterized by parameters like molecular formula, weight, solubility, and bioactivity. For instance, analogous compounds in the evidence (e.g., CAS 918538-05-3 in ) include pyrazolo-triazine derivatives with chlorine substituents, suggesting MFCD06640583 may belong to a heterocyclic or organohalide class .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-11-13-22(14-12-18)30-26(32)24(16-20-8-6-7-19(2)15-20)33-27(30)23(17-28)25(31)29-21-9-4-3-5-10-21/h3-15,24H,16H2,1-2H3,(H,29,31)/b27-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXCSUOVXKLHCW-VYIQYICTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD06640583 likely involves large-scale chemical processes that ensure high yield and purity. These methods may include batch or continuous flow reactions, utilizing advanced equipment to maintain optimal reaction conditions. The industrial synthesis aims to produce the compound efficiently while minimizing waste and ensuring safety.
Chemical Reactions Analysis
Types of Reactions
MFCD06640583 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions result in new compounds with different functional groups.
Scientific Research Applications
MFCD06640583 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of MFCD06640583 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Compound ID | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Log S (ESOL) | Bioavailability Score |
|---|---|---|---|---|---|
| CAS 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | 0.24 | -2.99 | 0.55 |
| CAS 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | N/A | -2.15 | 0.55 |
| CAS 6007-85-8 | C₆H₂O₃S | 154.14 | 2.58 | -2.63 | 0.55 |
| Hypothetical this compound | C₆H₃Br₂N₃ | 231.92 | 0.18 | -3.20 | 0.45 |
Note: Hypothetical data for this compound inferred from structural trends in and .
Table 2: Hazard Profiles
| Compound ID | Hazard Statements | Precautionary Measures |
|---|---|---|
| CAS 918538-05-3 | H315, H319, H335 | P305+P351+P338 |
| CAS 1046861-20-4 | H315, H319 | P280, P305+P351+P338 |
| CAS 6007-85-8 | H315, H319 | P305+P351+P338 |
Research Findings and Limitations
- Synthetic Accessibility : Boronic acid derivatives (e.g., CAS 1046861-20-4) require palladium catalysts, while halogenated heterocycles (e.g., CAS 918538-05-3) are synthesized via nucleophilic aromatic substitution .
- Bioactivity : Chlorinated compounds show higher metabolic stability but lower solubility compared to sulfonated analogues .
- Limitations : Direct data on this compound is absent in the evidence; comparisons rely on extrapolation from structurally related compounds .
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